![molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6](/img/structure/B3007242.png)
3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a benzo[d]thiazol moiety. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The methylthio groups may contribute to the compound's physicochemical properties and potential interactions with biological targets.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of Schiff's bases, as demonstrated in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization of corresponding thioureas . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly utilizing a thioamide as a precursor.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of thiazole rings and methylthio groups in the compound may result in specific spectroscopic signatures that can be used to confirm the structure. The crystal engineering approach can also be used to study the role of methyl functionality and non-covalent interactions in the molecular assembly of similar compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including tranamidation in the presence of PdCl2, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The methylthio groups in this compound may also participate in reactions, potentially affecting the compound's reactivity and the formation of supramolecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives is affected by methyl functionality and S⋯O interactions . The ADMET properties of benzamide derivatives can be computationally predicted to assess their drug-like behavior . The presence of thiazole and methylthio groups in this compound may confer unique properties that could be explored for potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
A study by Yadav and Ballabh (2020) explored derivatives of N-(thiazol-2-yl) benzamide, including compounds related to 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, as supramolecular gelators. These compounds were shown to exhibit gelation behavior in certain solvents, with the gelation driven by non-covalent interactions such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).
Synthesis of Complexes
Adhami et al. (2012) synthesized a compound structurally related to the targeted molecule through reactions involving benzoyl isothiocyanate and thioxothiourea. This study provided insights into the formation of new bonds and the creation of five-membered rings in such compounds (Adhami et al., 2012).
Heterocyclic Compounds Synthesis
Saeed and Rafique (2013) explored the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the importance of heterocyclization in producing compounds with potential scientific applications (Saeed & Rafique, 2013).
VEGFR-2 Inhibitors
Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This research could be relevant for understanding the potential biomedical applications of this compound in cancer treatment (Borzilleri et al., 2006).
Anticancer Activity
Tiwari et al. (2017) synthesized compounds containing thiadiazole and benzamide groups, exhibiting significant anticancer activity. This suggests potential research applications of similar compounds in cancer therapy (Tiwari et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been studied and found to interact with various biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to influence the excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . .
Result of Action
Similar compounds have been found to exhibit photophysical phenomena in different solvents
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solvent effect on the hydrogen bond dynamical process has been observed in compounds with a similar structure
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVHYFUEACCGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B3007159.png)
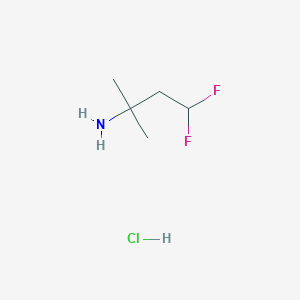
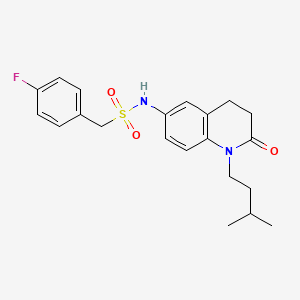
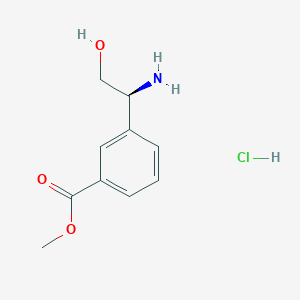
![2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3007169.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)
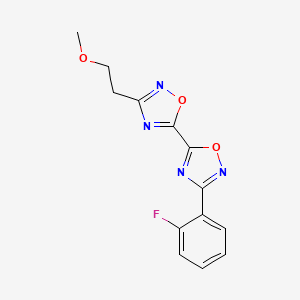
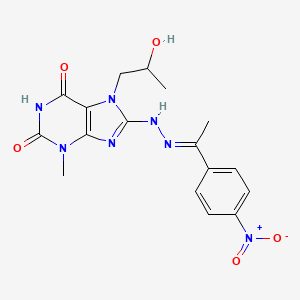
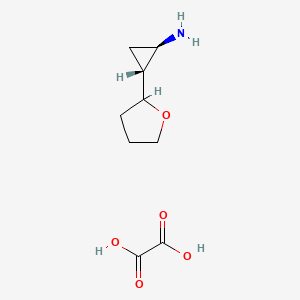



![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)